molecular formula C17H17ClN2 B114438 (2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine CAS No. 155503-32-5

(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine

Cat. No. B114438
CAS RN: 155503-32-5
M. Wt: 284.8 g/mol
InChI Key: ZSEPJTGBFYRCMJ-UHFFFAOYSA-N
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Description

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .


Synthesis Analysis

Indole derivatives are often synthesized through multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . For example, Vikrishchuk et al. performed the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols to prepare 4-[indol-3-yl(methylidenamino)]-4H-1,2,4-triazol-3-thiols in a yield range of 44–73% by refluxing in propan-2-ol .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are often involved in multicomponent reactions (MCRs). These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology, with several compounds exhibiting anticancer activity . This suggests potential applications in cancer treatment and prevention.

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV activity , indicating potential use in the treatment of HIV infection.

Antioxidant Activity

Indole derivatives can also act as antioxidants , which are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties , making them potentially useful in combating various types of microbial infections.

Antitubercular Activity

Indole derivatives have demonstrated antitubercular activity , suggesting potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties , indicating potential use in the management of diabetes.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of novel methods for the regiocontrolled synthesis of substituted indoles is of strategic importance .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEPJTGBFYRCMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332898
Record name N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine

CAS RN

155503-32-5
Record name N-[(2-Chlorophenyl)methyl]-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155503-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chlorophenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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